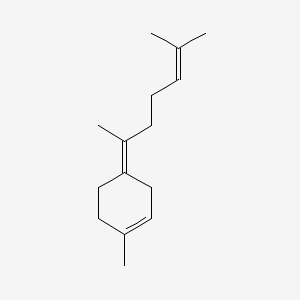

(Z)-gamma-bisabolene

描述

(Z)-gamma-Bisabolene is a naturally occurring sesquiterpene hydrocarbon found in various plants, including chamomile and ginger. It is known for its pleasant aroma and is often used in the fragrance and flavor industries. This compound is also of interest due to its potential biological activities, including anti-inflammatory and antimicrobial properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-gamma-bisabolene typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. This reaction is catalyzed by specific enzymes known as sesquiterpene synthases. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the correct isomer is formed.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, such as the use of genetically modified microorganisms that express the necessary enzymes for its synthesis. These microorganisms are cultured in bioreactors under optimized conditions to maximize yield. Alternatively, chemical synthesis methods can be employed, although they may be less efficient and more costly compared to biotechnological approaches.

化学反应分析

Types of Reactions: (Z)-gamma-Bisabolene undergoes various chemical reactions, including:

Oxidation: This reaction can produce bisabolol, a compound with significant medicinal properties.

Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives of this compound.

Substitution: Halogenation reactions can introduce halogen atoms into the bisabolene structure, potentially altering its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products:

Bisabolol: An oxidation product with anti-inflammatory and antimicrobial properties.

Hydrogenated Bisabolene: Reduction products that may have different physical and chemical properties compared to the parent compound.

科学研究应用

(Z)-gamma-Bisabolene has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various derivatives with potential pharmaceutical applications.

Biology: Studied for its role in plant defense mechanisms and its potential as a natural pesticide.

Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.

作用机制

The biological effects of (Z)-gamma-bisabolene are primarily mediated through its interaction with cellular membranes and enzymes. It can modulate the activity of various enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its antimicrobial activity is thought to result from its ability to disrupt microbial cell membranes, leading to cell lysis.

相似化合物的比较

Alpha-Bisabolene: Another isomer of bisabolene with similar aromatic properties but different biological activities.

Beta-Bisabolene: Known for its distinct scent and potential therapeutic properties.

Bisabolol: An alcohol derivative of bisabolene with significant medicinal applications.

Uniqueness: (Z)-gamma-Bisabolene is unique due to its specific isomeric form, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of significant interest in both research and industry.

属性

IUPAC Name |

(4Z)-1-methyl-4-(6-methylhept-5-en-2-ylidene)cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8H,5,7,9-11H2,1-4H3/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGUIVFBMBVUEG-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(=C(C)CCC=C(C)C)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC/C(=C(/C)\CCC=C(C)C)/CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901037003 | |

| Record name | (4Z)-1-Methyl-4-(6-methyl-5-hepten-2-ylidene)cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901037003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13062-00-5, 495-62-5 | |

| Record name | (Z)-γ-Bisabolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13062-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisabolene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Bisabolene, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4Z)-1-Methyl-4-(6-methyl-5-hepten-2-ylidene)cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901037003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .GAMMA.-BISABOLENE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E452K502K0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources of gamma-bisabolene?

A1: Gamma-bisabolene is found in various plants, including carrots [, ], cotton [], and sunflower []. Notably, it constitutes a significant portion of the essential oils in these plants. For instance, it can make up to 60% of the total essential oil transpired by cotton plants [].

Q2: What is the role of gamma-bisabolene in plants?

A2: While the exact function of gamma-bisabolene in all plants requires further research, its presence in glandular trichomes, particularly in sunflowers, suggests a role in plant defense []. These trichomes often contain specialized metabolites involved in deterring herbivores or attracting beneficial insects.

Q3: How does the concentration of gamma-bisabolene change in carrots during storage?

A3: Studies have shown that storing carrots under refrigeration leads to a significant increase in the concentration of gamma-bisabolene []. Interestingly, this increase is not observed when carrots are stored frozen, suggesting that enzymatic activity during refrigeration might contribute to the production of this compound [].

Q4: Are there any differences in the aroma profile of carrots due to variations in gamma-bisabolene levels?

A4: Yes, gas chromatography-olfactometry (GC-O) analysis revealed that gamma-bisabolene, along with other major volatiles in carrots, contributes to their characteristic aroma []. The specific odor notes associated with gamma-bisabolene include "terpene-like," "green," and "earthy" [].

Q5: What is known about the biosynthesis of gamma-bisabolene in plants?

A6: Research on sunflowers identified and characterized two isoforms of a cis-gamma-bisabolene synthase enzyme []. This enzyme catalyzes the first step in gamma-bisabolene biosynthesis. These findings were made possible through transcriptome analysis of sunflower glandular trichomes, followed by heterologous expression of candidate genes in yeast [].

Q6: Are there synthetic routes for producing gamma-bisabolene?

A7: Yes, research papers describe various methods for the chemical synthesis of gamma-bisabolene. For instance, one paper outlines a multi-step synthesis starting from an allylic alcohol, resulting in a 10% overall yield of gamma-bisabolene []. Another study focuses on the stereocontrolled synthesis of (E)- and (Z)-.gamma.-bisabolene 8,9-epoxide, highlighting the possibility of producing specific isomers [].

Q7: What analytical techniques are commonly employed to study gamma-bisabolene?

A8: Researchers utilize a combination of techniques to analyze gamma-bisabolene. These include gas chromatography coupled with flame ionization detection (GC-FID) and mass spectrometry (GC-MS) for separation, identification, and quantification [, ]. Additionally, GC-O helps correlate the compound with specific aroma profiles [].

Q8: Does the nutrient content of soil impact the production of gamma-bisabolene in plants?

A9: Yes, research on oilseed rape plants suggests that the soil nutrient level can significantly influence the emission of gamma-bisabolene following herbivore damage []. Plants grown in high-nutrient soils released significantly higher amounts of gamma-bisabolene compared to those grown in low-nutrient soils [], indicating a potential link between nutrient availability and the plant's defense mechanisms.

Q9: Has gamma-bisabolene been found in other organisms besides plants?

A10: Yes, gamma-bisabolene has been isolated from the marine red alga Laurencia rigida []. This discovery highlights the presence and potential ecological roles of this compound in diverse biological systems beyond terrestrial plants.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trimethyl-[4-[2-(trimethylazaniumyl)ethyl]phenyl]azanium;diiodide](/img/structure/B1667251.png)